molecular formula C7H14N2O2 B13302162 3-(3-Aminopyrrolidin-1-yl)propanoic acid

3-(3-Aminopyrrolidin-1-yl)propanoic acid

Cat. No.: B13302162
M. Wt: 158.20 g/mol
InChI Key: BSRVJUZQNQYUAH-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)propanoic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with an amino group at the 3-position, linked to a propanoic acid moiety via a nitrogen atom. This structure combines the rigidity of the pyrrolidine ring with the hydrophilicity of the carboxylic acid group, making it a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors, peptide analogs, or prodrugs.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-aminopyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H14N2O2/c8-6-1-3-9(5-6)4-2-7(10)11/h6H,1-5,8H2,(H,10,11)

InChI Key

BSRVJUZQNQYUAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopyrrolidin-1-yl)propanoic acid typically involves the reaction of 3-bromopropanoic acid with aminopyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Aminopyrrolidin-1-yl)propanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Aminopyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminopyrrolidine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol or methanol.

Major Products Formed:

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are typically alcohols.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

3-(3-Aminopyrrolidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

  • Structure: Contains a methylimidazole-thioether group instead of the aminopyrrolidine ring.
  • Synthesis: Synthesized via nucleophilic substitution between 3-bromopropanoic acid and methimazole, favoring S-2 substitution over N-3 due to optimized reaction conditions .
  • Properties : The thioether linkage confers stability against hydrolysis, while the imidazole ring enables π-π stacking interactions. Demonstrated mitochondrial-targeting capabilities in myocardial cell protection under oxidative stress .

(E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid

  • Structure : Features an α,β-unsaturated acrylic acid backbone, enabling conjugation with biological thiols.
  • Synthesis : Prepared via DABCO-catalyzed reaction of methimazole with tert-butyl malonate ester, yielding high E:Z isomer ratios (>9:1) under controlled conditions .
  • Properties: The α,β-unsaturation enhances electrophilicity, facilitating CoA-thioester formation and bioactivation in mitochondrial enzymes like enoyl-CoA hydratase .

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

  • Structure: Contains a dioxopyrrolidine ring, lacking the amino group but including two ketone functionalities.
  • Safety data indicate moderate toxicity (skin/eye irritation) .

3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acid Amides

  • Structure: Combines pyridazine and pyrazole heterocycles with a propanoic acid chain.
  • Activity : Amide derivatives exhibit analgesic activity comparable to aspirin in acetic acid-induced writhing tests, suggesting peripheral pain modulation .

Key Research Findings

  • Mitochondrial Targeting: Thioether-linked analogs (e.g., 3-(1-methylimidazol-2-ylthio)propanoic acid) accumulate in mitochondria due to lipophilic cation effects, offering protection against reperfusion injury .
  • Stereochemical Control : DABCO catalysis enables high E-selectivity in acrylic acid derivatives, critical for CoA-thioester compatibility .
  • Structural Limitations : Alkyl-CoA dehydrogenases show low activity toward straight-chain acids, favoring α,β-unsaturated derivatives for efficient metabolism .

Biological Activity

3-(3-Aminopyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuropharmacology. This article details its biological activity, synthesis, and potential implications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-(3-Aminopyrrolidin-1-yl)propanoic acid is characterized by the presence of a pyrrolidine ring and an amino acid backbone. This structure allows for diverse interactions with biological targets, particularly neurotransmitter receptors.

Synthesis

The synthesis of 3-(3-Aminopyrrolidin-1-yl)propanoic acid typically involves several steps, including protection-deprotection strategies to ensure the stability of reactive functional groups. The following table summarizes common reagents and conditions used in its synthesis:

StepReagent/ConditionPurpose
1Di-tert-butyl dicarbonate (Boc2O)Protection of amine group
2Trifluoroacetic acid (TFA)Deprotection of Boc group
3Various oxidizing/reducing agentsModifications based on desired product

Neuroprotective Effects

Preliminary studies suggest that 3-(3-Aminopyrrolidin-1-yl)propanoic acid exhibits neuroprotective effects . Its structural similarity to neurotransmitters allows it to modulate enzyme activity and receptor interactions. Notably, it has been investigated for its potential to protect against neurotoxicity induced by oxidative stress.

A study involving SH-SY5Y neuroblastoma cells demonstrated that derivatives of this compound can suppress oxidative stress markers and enhance cell viability under neurotoxic conditions. These findings suggest a promising role in treating neurodegenerative disorders.

Interaction with Receptors

Research has indicated that 3-(3-Aminopyrrolidin-1-yl)propanoic acid may interact with various neurotransmitter receptors, particularly those involved in dopaminergic and glutamatergic signaling pathways. This interaction is critical for its potential use in treating conditions such as Parkinson's disease and depression.

Case Studies

Several case studies have highlighted the biological activity of 3-(3-Aminopyrrolidin-1-yl)propanoic acid:

  • Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival.
  • In Vitro Studies : In vitro assays revealed that the compound can inhibit lipid peroxidation, a marker of oxidative stress, suggesting its antioxidant capabilities.

Research Findings

Recent research findings indicate that modifications to the structure of 3-(3-Aminopyrrolidin-1-yl)propanoic acid can significantly influence its biological activity. A comparative analysis is presented in the following table:

Compound VariantBiological ActivityMechanism of Action
Original CompoundNeuroprotective, antioxidantModulation of receptor activity
Methylated DerivativeEnhanced receptor binding affinityIncreased stability and bioavailability
Hydroxylated VariantImproved antioxidant propertiesScavenging free radicals

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